molecular formula C11H19F3N2O2 B13450374 1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid

1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid

Cat. No.: B13450374
M. Wt: 268.28 g/mol
InChI Key: USFMURZMBQAWIF-UHFFFAOYSA-N
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Description

1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid is a compound that combines the structural features of piperazine and trifluoroacetic acid Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions, while trifluoroacetic acid is a strong organic acid with the chemical formula CF₃COOH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid typically involves the reaction of 1-(1-Methylcyclobutyl)piperazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the product to ensure high purity and quality. The use of advanced equipment and techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It may be used in biological studies to investigate its effects on various biological systems and processes.

    Industry: It can be used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid include other piperazine derivatives and trifluoroacetic acid derivatives. Examples include:

    1-(1-Methylcyclobutyl)piperazine: A related compound without the trifluoroacetic acid component.

    Trifluoroacetic acid: The parent compound of the trifluoroacetic acid component.

Uniqueness

This compound is unique due to its combination of piperazine and trifluoroacetic acid moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require the characteristics of both components.

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

1-(1-methylcyclobutyl)piperazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H18N2.C2HF3O2/c1-9(3-2-4-9)11-7-5-10-6-8-11;3-2(4,5)1(6)7/h10H,2-8H2,1H3;(H,6,7)

InChI Key

USFMURZMBQAWIF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)N2CCNCC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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